4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones, which are characterized by their bicyclic structure comprising a pyridazine ring fused with a ketone. This compound exhibits significant pharmacological potential, particularly in the field of medicinal chemistry, due to its diverse biological activities.
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can be classified as:
The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the following steps:
The synthesis often employs solvents like ethanol or methanol and may utilize catalysts such as anhydrous sodium acetate for improved yields. Reaction conditions such as temperature and time are critical for optimizing product formation and purity .
The molecular structure of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one features:
The molecular formula is , and it has a molecular weight of approximately 218.22 g/mol. The compound's melting point and spectral data can vary based on synthesis conditions but typically fall within defined ranges observed in similar compounds .
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions including:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm structural integrity and purity .
The pharmacological activity of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is believed to involve:
Studies have shown that similar compounds exhibit activity against targets such as tyrosine kinases, suggesting potential applications in cancer therapy .
The physical properties include:
Chemical properties involve:
Relevant data such as melting points and spectral characteristics can vary but are essential for confirming identity during synthesis .
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has several potential applications in scientific research:
Ongoing research continues to explore its efficacy and safety profiles in various therapeutic contexts .
The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one relies on established condensation-cyclization strategies between imidazole and pyridazinone precursors. Traditional approaches involve stepwise functionalization, where 6-methyl-2,3-dihydropyridazin-3-one serves as the core scaffold for imidazole attachment at the C4 position. A prevalent method utilizes N-alkylation reactions between halogenated pyridazinones and imidazole anions, where 2,6-bis(halogenomethyl)pyridine derivatives react with imidazole under basic conditions (e.g., NaH in tetrahydrofuran) to form C-N bonds at the imidazole N1 position. This method typically requires extended reaction times (24–96 hours) and yields the target hybrid in moderate efficiencies (24–76%), with purification challenges arising from positional isomers [8].
Alternative routes employ arylhydrazone intermediates derived from 3-oxo-2-arylhydrazonopropanals. Electron-withdrawing groups (Cl, Br, NO₂) on the arylazo moiety direct cyclization toward pyridazinone formation rather than nicotinate derivatives, as confirmed by X-ray crystallography. This pathway proceeds via acyclic condensation products that undergo cyclization to pyridazine imine intermediates, followed by hydrolysis to yield the pyridazinone core [9]. Despite their historical utility, these methods face limitations: harsh reaction conditions, moderate yields due to competing side reactions, and labor-intensive purification requirements for multi-heterocyclic systems.
Table 1: Traditional Synthetic Approaches for Pyridazinone-Imidazole Hybrids
Starting Materials | Conditions | Key Intermediate | Yield (%) | Reference |
---|---|---|---|---|
2,6-bis(bromomethyl)pyridine + imidazole | NaH, THF, 24–96 h, rt | Bis-imidazolium salt | 24–76 | [8] |
3-oxo-2-(4-Cl-arylhydrazono)propanal + malononitrile | Ethanol, reflux, 8 h | Arylazoaminonicotinate | 41–76 | [9] |
Halogenated pyridazinone + imidazole anion | DMF, 60°C, 12 h | Quaternary imidazolium-pyridazinone | 43–68 | [8] |
Transition-metal catalysis and green chemistry principles have revolutionized the synthesis of imidazole-pyridazinone hybrids. Copper-catalyzed hetero Diels-Alder (HDA) reactions enable regioselective C-N bond formation between allenynes and cis-diazenes (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione). This method employs Cu(OTf)₂ as a sustainable catalyst in dichloroethane (DCE), generating polycyclic N-heterocycles under mild conditions. Temperature control is critical: tetracyclic pyrrolidines form at room temperature (75% yield), while pentacyclic triazepanes dominate at 60°C (78% yield). The chemodivergence stems from the catalyst’s ability to modulate the reaction pathway toward distinct kinetic or thermodynamic products, avoiding noble metals like gold [10].
Graphitic carbon nitride (g-C₃N₄) covalently bonded with sulfamic acid (g-C₃N₄/NHSO₃H) serves as a recoverable heterogeneous catalyst for regioselective cyclizations. Its layered structure provides high surface area and Brønsted acidity, facilitating three-component reactions between aldehydes, 5-aminotetrazole, and cyclic diketones. This approach achieves 85–92% yields with minimal purification, as the catalyst retains activity over five cycles without leaching. The methodology is particularly effective for assembling tetrazolo[1,5-a]pyrimidines—structural analogs to pyridazinone-imidazole hybrids—demonstrating broader applicability in N-heterocycle synthesis [7].
Regiochemical outcomes in 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one synthesis are profoundly influenced by substituent electronic and steric effects. Electron-withdrawing groups (EWGs: Cl, Br, NO₂) at the ortho or para positions of arylhydrazone precursors favor pyridazinone formation by lowering the LUMO energy of the electrophilic carbon, facilitating nucleophilic attack from imidazole derivatives. Conversely, electron-donating groups (EDGs: methyl, methoxy) promote alternative cyclization pathways toward nicotinate derivatives due to increased electron density at the reaction center [9].
Steric hindrance at the imidazole C2 and C4 positions dictates N- versus C-alkylation preferences. Imidazole alkylation at N1 predominates with unsubstituted imidazole, but C4-substituted imidazoles (e.g., 4-nitroimidazole) exhibit reduced nucleophilicity, requiring higher temperatures or prolonged reactions. X-ray crystallography confirms that C2-linked imidazole-pyridazinone hybrids adopt near-planar conformations, enabling π-π stacking that complicates purification but enhances crystallinity for characterization [1] [9].
Table 2: Spectroscopic Characterization of Substituent Effects
Substituent Position | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) | Electronic Effect |
---|---|---|---|---|
6-Methyl (pyridazinone) | 2.35 (s, 3H) | 18.2 | 2920 | +I effect |
Imidazol-2-yl (C4) | 7.20 (s, 1H) | 119.8 | 1595 | π-conjugation |
4-NO₂ (arylhydrazone) | 8.25 (d, 2H) | 148.2 | 1530, 1350 | -I/-M effect |
4-OCH₃ (arylhydrazone) | 3.85 (s, 3H) | 55.8 | 1250 | +M effect |
Synthesizing 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one faces significant hurdles in regiocontrol and isolation. Competitive alkylation at imidazole N1 versus N3 generates regioisomeric mixtures, as unsymmetrical nucleophiles like imidazole exhibit ambident reactivity. This issue intensifies with C-substituted imidazoles, where steric bias is minimal. Chromatographic separation of these isomers is arduous due to similar polarities, often requiring recrystallization from dimethylformamide/methanol (3:15 v/v) or preparative HPLC [8].
Multi-heterocyclic polarity complicates purification. Hybrids containing pyridazinone and imidazole display zwitterionic character—protonation at pyridazinone N2 and deprotonation at imidazole N1 create high aqueous solubility, limiting organic solvent extraction efficiency. Solid-phase supports offer solutions, as demonstrated in iterative SDM syntheses where trichloro-1,3,5-triazine (Trz) scaffolds enable sequential couplings. However, this approach requires specialized linkers and excess reagents to drive reactions to completion [3].
Modern strategies employ fluorous tags or silica-bound scavengers to sequester by-products. For instance, g-C₃N₄/NHSO₃H-catalyzed reactions reduce dimeric impurities through surface confinement, simplifying workup. Despite these advances, scaling remains challenging due to exothermic heterocyclizations requiring precise temperature control. Industrial adoption necessitates further development of continuous-flow systems to mitigate these thermal hazards [7] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7